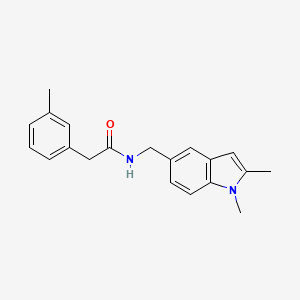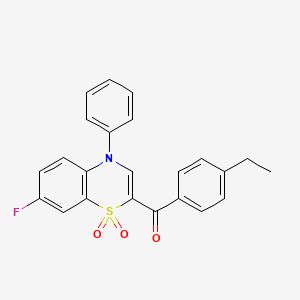![molecular formula C12H15NO4S B2704014 1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one CAS No. 1705973-34-7](/img/structure/B2704014.png)
1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-Methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one is a synthetic organic compound characterized by its azetidine ring structure
Mécanisme D'action
Target of Action
Similar compounds have been shown to target transpeptidase enzymes , which play a crucial role in bacterial cell-wall synthesis .
Mode of Action
For instance, similar compounds have been shown to inhibit the function of transpeptidase enzymes , thereby disrupting bacterial cell-wall synthesis .
Biochemical Pathways
Based on the known targets of similar compounds, it’s plausible that it affects the pathways related to bacterial cell-wall synthesis .
Result of Action
Similar compounds have been shown to disrupt bacterial cell-wall synthesis , which could potentially lead to the death of bacterial cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one typically involves the reaction of 4-methoxybenzenesulfonyl chloride with azetidine under basic conditions, followed by acetylation of the resulting product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(4-Methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve nucleophiles such as amines or thiols in the presence of a base
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted azetidines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-[3-(4-Methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as polymers and coatings
Comparaison Avec Des Composés Similaires
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Known for its antimitotic properties.
1-(4-Methoxyphenyl)azetidin-2-one: Studied for its antimicrobial activity.
1-(3,4-Dimethoxyphenyl)azetidin-2-one: Investigated for its potential as a selective estrogen receptor modulator.
Uniqueness: 1-[3-(4-Methoxybenzenesulfonyl)azetidin-1-yl]ethan-1-one is unique due to its specific sulfonyl and methoxy substituents, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-9(14)13-7-12(8-13)18(15,16)11-5-3-10(17-2)4-6-11/h3-6,12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKSPYNTTKMKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B2703934.png)
![3,3,3-trifluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propane-1-sulfonamide](/img/structure/B2703937.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B2703940.png)
![[(1-CYANOCYCLOHEXYL)CARBAMOYL]METHYL 2-[(4-FLUOROPHENYL)SULFANYL]ACETATE](/img/structure/B2703941.png)
![2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B2703942.png)
![N-(2,4-difluorophenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2703943.png)
![1'-(5-Chlorothiophene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2703944.png)
![(2,4-Dioxo-1-oxa-3-azaspiro[4.5]dec-3-yl)acetic acid](/img/structure/B2703945.png)


![2-(chloromethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2703951.png)
![N-ethylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2703952.png)
![7-butyl-1,3-dimethyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2703953.png)
